molecular formula C13H14O4 B1594667 Ethyl 2,4-dioxo-4-(p-tolyl)butanoate CAS No. 5814-37-9

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Cat. No.: B1594667
CAS No.: 5814-37-9
M. Wt: 234.25 g/mol
InChI Key: QQMYOPVSVNPECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is an organic compound with the molecular formula C₁₃H₁₄O₄. It is also known by its IUPAC name, ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This compound is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to a butanoate ester, which contains two keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate can be synthesized through various organic reactions. One common method involves the reaction of ethyl acetoacetate with p-tolualdehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-(p-tolyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of keto groups and the aromatic ring allows it to participate in various biochemical interactions, influencing cellular processes and molecular targets.

Comparison with Similar Compounds

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the aromatic ring and has different reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-(4-Methylphenyl)-2,4-dioxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMYOPVSVNPECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344201
Record name Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-37-9
Record name Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.